molecular formula C20H28N4OS B4069729 2-[(5-Benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone

2-[(5-Benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone

Cat. No.: B4069729
M. Wt: 372.5 g/mol
InChI Key: GCQXKFPUQUKHGG-UHFFFAOYSA-N
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Description

2-[(5-Benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol or thiolate reacts with the triazole ring.

    Attachment of the Ethanone Moiety: The ethanone moiety is attached through a condensation reaction with an appropriate ketone or aldehyde.

    Incorporation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction involving a piperidine derivative and the ethanone moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The benzyl and ethyl groups on the triazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-[(5-Benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, and anticancer activities.

    Biological Studies: The compound can be used to study the biological activity of triazole derivatives and their interactions with biological targets.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 2-[(5-Benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to changes in their function. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: These compounds contain a benzene ring fused to an imidazole ring and have similar biological activities.

    Imidazoles: These five-membered heterocycles contain two nitrogen atoms and are known for their broad range of chemical and biological properties.

    Other Triazoles: Compounds such as 1,2,3-triazoles and 1,2,4-triazoles have similar structures and reactivity.

Uniqueness

2-[(5-Benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone is unique due to the presence of the sulfanyl group and the piperidine ring, which can enhance its biological activity and selectivity. The combination of these functional groups in a single molecule provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4OS/c1-4-23-18(13-17-11-6-5-7-12-17)21-22-20(23)26-14-19(25)24-15(2)9-8-10-16(24)3/h5-7,11-12,15-16H,4,8-10,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQXKFPUQUKHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2C(CCCC2C)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(5-Benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone
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2-[(5-Benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone
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2-[(5-Benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone
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2-[(5-Benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone
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2-[(5-Benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone
Reactant of Route 6
2-[(5-Benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone

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